An In-depth Technical Guide to 4-(2-Aminoethyl)pyridine
An In-depth Technical Guide to 4-(2-Aminoethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)pyridine, a versatile heterocyclic building block with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, spectroscopic data, and safety information. Furthermore, it outlines key synthetic methodologies and explores its role as a structural scaffold in drug discovery and a ligand in coordination chemistry.
Chemical and Physical Properties
4-(2-Aminoethyl)pyridine, also known as 2-(4-pyridyl)ethylamine, is a primary amine and a pyridine derivative with the CAS number 13258-63-4.[1][2][3][4] Its bifunctional nature, containing both a nucleophilic amino group and a basic pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 4-(2-Aminoethyl)pyridine
| Property | Value | Reference |
| CAS Number | 13258-63-4 | [1][2][3][4] |
| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |
| Molecular Weight | 122.17 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [5] |
| Boiling Point | 104 °C at 9 mmHg | |
| Melting Point | 115-116 °C | [1] |
| Density | 1.0238 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.5380 | |
| pKa | 9.07 ± 0.10 (Predicted) | [1] |
| Solubility | 75 g/L in water at 25 °C |
Spectroscopic Data
The structural elucidation of 4-(2-Aminoethyl)pyridine and its derivatives relies on standard spectroscopic techniques.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are crucial for confirming the identity and purity of the compound. While specific peak assignments can vary slightly based on the solvent and experimental conditions, the characteristic signals of the pyridyl and ethylamine protons are readily identifiable.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 4-(2-Aminoethyl)pyridine will exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring.
2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-(2-Aminoethyl)pyridine typically shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the cleavage of the ethylamine side chain.
Safety and Handling
4-(2-Aminoethyl)pyridine is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 2: GHS Hazard Information for 4-(2-Aminoethyl)pyridine
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. |
Pictograms:
Corrosion, Health Hazard
Precautionary Statements:
Users should consult the full Safety Data Sheet (SDS) before handling this chemical.[2] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Experimental Protocols
Several synthetic routes to 4-(2-Aminoethyl)pyridine have been established, starting from readily available pyridine precursors. The choice of method often depends on the desired scale and available starting materials.
4.1. Reduction of 4-(2-Nitroethyl)pyridine or 4-Pyridineacetonitrile
A common and direct approach involves the reduction of a nitrogen-containing functional group on a pre-existing ethyl-substituted pyridine core.
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Catalytic Hydrogenation of 4-Pyridineacetonitrile: This method employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere to reduce the nitrile group to a primary amine.
Caption: Catalytic Hydrogenation Workflow.
Experimental Protocol (General):
-
Dissolve 4-pyridineacetonitrile in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
Add a catalytic amount of the chosen catalyst (e.g., 10% Pd/C).
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or chromatography as needed.
4.2. Gabriel Synthesis from 4-(2-Bromoethyl)pyridine
The Gabriel synthesis provides a clean route to the primary amine, minimizing the over-alkylation often seen with ammonia.
Caption: Gabriel Synthesis Pathway.
Experimental Protocol (General):
-
Dissolve 4-(2-bromoethyl)pyridine and potassium phthalimide in a polar aprotic solvent such as DMF.
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
After the reaction is complete, cool the mixture and remove the solvent.
-
Treat the resulting N-(2-(4-pyridyl)ethyl)phthalimide with hydrazine hydrate in a protic solvent like ethanol.
-
Reflux the mixture to cleave the phthalimide group, precipitating phthalhydrazide.
-
Filter off the byproduct and isolate the desired 4-(2-aminoethyl)pyridine from the filtrate, followed by purification.
Applications in Research and Drug Development
The pyridine moiety is a common scaffold in a vast number of biologically active molecules and FDA-approved drugs.[6] Its ability to form hydrogen bonds and participate in pi-stacking interactions makes it a valuable component for ligand-receptor binding. 4-(2-Aminoethyl)pyridine serves as a key building block for introducing this important pharmacophore.
5.1. Medicinal Chemistry
Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[7] While specific drugs containing the 4-(2-aminoethyl)pyridine core are not prominently documented in publicly available literature, the structural motif is of significant interest. For instance, derivatives of the related 2-aminopyridine have been investigated as potential inhibitors of enzymes like the epidermal growth factor receptor (EGFR), a target in cancer therapy.
5.2. Coordination Chemistry and Materials Science
The pyridine nitrogen and the ethylamine group of 4-(2-aminoethyl)pyridine can act as ligands, coordinating with metal ions to form coordination polymers. These materials are being explored for applications in catalysis and magnetism. Additionally, it has been used as a surface modifier in the creation of stable 2D Ruddlesden-Popper perovskite films for solar cells.
Conclusion
4-(2-Aminoethyl)pyridine is a fundamental building block with a well-established chemical profile and diverse applications. Its synthesis is achievable through several reliable methods, and its utility in medicinal chemistry and materials science continues to be an active area of research. This guide provides a foundational understanding of its properties and applications for professionals in the scientific community.
References
- 1. 4-(2-Aminoethyl)pyridine(13258-63-4) 1H NMR spectrum [chemicalbook.com]
- 2. 4-(2-Aminoethyl)pyridine [webbook.nist.gov]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. scbt.com [scbt.com]
